(2,4-Dimethylcyclohexyl)methyl acetate

Description

Structural Context within Alicyclic Esters

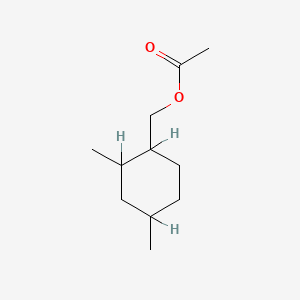

Alicyclic esters are a class of organic compounds characterized by the presence of a non-aromatic ring structure (the alicyclic component) and an ester functional group (-COO-). In the case of (2,4-Dimethylcyclohexyl)methyl acetate (B1210297), the structure consists of a cyclohexane (B81311) ring substituted with two methyl groups at positions 2 and 4, and a methyl acetate group attached to the ring. The cyclohexane ring provides a three-dimensional scaffold, and the presence of two methyl substituents introduces stereochemical complexity, leading to the possibility of multiple diastereomers and enantiomers. The ester functional group, being polar, influences the compound's physical properties such as boiling point and solubility.

Significance in Organic Synthesis and Chemical Transformations

The primary significance of (2,4-Dimethylcyclohexyl)methyl acetate in the chemical industry lies in its use as a fragrance ingredient. uni.lu Its characteristic odor profile makes it a valuable component in various scented products.

In the broader context of organic synthesis, the synthesis of this compound itself showcases key chemical transformations. The preparation typically involves a two-step process: the catalytic hydrogenation of a phenol (B47542) derivative followed by esterification. This synthetic route highlights fundamental reactions that are widely applicable in the production of other fine chemicals and pharmaceutical intermediates.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67634-22-4 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(2,4-dimethylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C11H20O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

KLSKYUJILONZTN-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(C1)C)COC(=O)C |

Canonical SMILES |

CC1CCC(C(C1)C)COC(=O)C |

Other CAS No. |

67634-22-4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,4 Dimethylcyclohexyl Methyl Acetate

Esterification Routes Utilizing (2,4-Dimethylcyclohexyl)methanol (B3032990)

The most direct and widely practiced method for synthesizing (2,4-Dimethylcyclohexyl)methyl acetate (B1210297) is the esterification of (2,4-Dimethylcyclohexyl)methanol with acetic acid or its derivatives. This reaction, known as the Fischer-Speier esterification, is an equilibrium process that typically requires a catalyst to achieve practical conversion rates. masterorganicchemistry.com

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification is a cornerstone of ester synthesis. The process involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of (2,4-Dimethylcyclohexyl)methyl acetate, this involves the protonation of the carbonyl oxygen of acetic acid by the catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of (2,4-Dimethylcyclohexyl)methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product. masterorganicchemistry.com

The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, hindering the yield. springboardbiodiesel.comresearchgate.net To overcome this, the reaction is often carried out using an excess of one reactant (typically the more available acetic acid) or with the continuous removal of water through methods like azeotropic distillation. chemicalbook.com

Investigation of Catalyst Systems for Esterification Efficiency

The choice of catalyst is critical for optimizing the rate and yield of the esterification reaction. Catalysts are broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium.

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TSA), are commonly used. researchgate.netmdpi.com Sulfuric acid is particularly effective due to its high acidity and its role as a dehydrating agent, which helps drive the reaction forward. researchgate.net Methanesulfonic acid has also been shown to be a highly effective catalyst. researchgate.net

Lewis Acids: Compounds like boron trifluoride (BF₃) can also catalyze the reaction. researchgate.net

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture, offering significant advantages in terms of separation, recovery, and reusability, which reduces corrosion and environmental issues. mdpi.com

Ion-Exchange Resins: Acidic resins such as Amberlyst-15, which is a polystyrene sulfonic acid resin, are widely used. mdpi.comresearchgate.netgoogle.com They provide high catalytic activity, although they can be limited by thermal stability (typically below 120 °C). mdpi.com

Zeolites and Clays (B1170129): Materials like H-ZSM-5, H-beta zeolites, and montmorillonite (B579905) clays (KSF, K10) serve as effective solid acid catalysts. mdpi.comresearchgate.net Their efficiency can be influenced by pore size, which may present diffusion limitations for bulky molecules. mdpi.com

Supported Acids: Heteropolyacids (HPAs) supported on silica (B1680970) or carbon, and sulfated zirconia, are examples of highly acidic solid catalysts that demonstrate significant activity. researchgate.net

The table below compares various catalyst types used in analogous esterification reactions.

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

| Homogeneous Brønsted Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Liquid | High activity, low cost | Difficult to separate, corrosive, waste generation |

| Heterogeneous Resin | Amberlyst-15 | Solid | Easy separation, reusable | Lower thermal stability, potential for lower activity |

| Heterogeneous Zeolite | H-ZSM-5, H-Beta | Solid | High thermal stability, shape selectivity | Pore size limitations for large molecules |

| Heterogeneous Supported Acid | Sulfated Zirconia, Silica-supported HPAs | Solid | High acidity, reusable, stable | More complex to prepare |

Approaches from Cyclohexanone (B45756) Precursors

Synthesizing this compound from a cyclohexanone precursor is a less direct and more complex endeavor. The proposed pathways involve significant molecular transformations that are not standard for achieving the target structure.

Reductive Amination and Subsequent Derivatization

Reductive amination is a powerful method for forming amines from ketones or aldehydes. researchgate.net The reaction of 2,4-dimethylcyclohexanone (B1329789) with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., H₂ over a metal catalyst, NaBH₃CN) would yield (2,4-dimethylcyclohexyl)amine.

This pathway, however, does not lead to an ester. Converting the resulting amine to the target acetate would require a convoluted and inefficient series of reactions, such as a diazotization to form the alcohol followed by esterification. This makes reductive amination an impractical and illogical route for the synthesis of this compound.

Transformations Involving Methyl Ketones on Cyclohexane (B81311) Rings

The transformation of a methyl ketone attached to a cyclohexane ring, such as (2,4-dimethylcyclohexyl) methyl ketone, also presents challenges for producing the target compound. One common reaction for methyl ketones is the haloform reaction, where treatment with a base and a halogen (e.g., NaOH and I₂) oxidizes the methyl ketone. ncert.nic.in However, this reaction cleaves the acetyl group to form a carboxylate, yielding 2,4-dimethylcyclohexanecarboxylic acid, not the desired acetate with a methylene (B1212753) spacer. ncert.nic.in

Another potential transformation is the Baeyer-Villiger oxidation, which converts a ketone to an ester by inserting an oxygen atom adjacent to the carbonyl group. Applying this to (2,4-dimethylcyclohexyl) methyl ketone would yield 2,4-dimethylcyclohexyl acetate, again lacking the crucial methylene (-CH₂-) bridge of the target molecule. Therefore, these standard ketone transformations are not suitable for synthesizing this compound.

Ring Formation and Functionalization Strategies

A viable synthetic strategy involves the modification of an aromatic precursor to form the substituted cyclohexane ring, followed by functionalization. A patent for the synthesis of the related compound 2-methylcyclohexyl acetate demonstrates a practical approach that can be adapted. google.com

This methodology begins with the catalytic hydrogenation of an appropriate phenol (B47542), in this case, 2,4-dimethylphenol. The hydrogenation of the aromatic ring, typically using a catalyst like Raney Nickel or a noble metal catalyst (e.g., Rhodium, Ruthenium) under hydrogen pressure, converts the phenol into 2,4-dimethylcyclohexanol (B1614846). google.com This step effectively forms the desired substituted cyclohexane ring system.

Following the hydrogenation, the resulting 2,4-dimethylcyclohexanol is a mixture of isomers. This alcohol mixture can then undergo esterification with acetic acid or acetic anhydride (B1165640), as described in section 2.1, to yield the final product, this compound. google.comgoogle.com This two-step process—hydrogenation followed by esterification—represents a robust and industrially applicable route for production.

Stereochemical Investigations of 2,4 Dimethylcyclohexyl Methyl Acetate

Identification and Characterization of Stereoisomers

The presence of multiple chiral centers in (2,4-Dimethylcyclohexyl)methyl acetate (B1210297) gives rise to a variety of stereoisomers, each with unique three-dimensional structures. The substitution pattern on the cyclohexane (B81311) ring is the primary source of this stereochemical complexity.

Diastereomeric Analysis of Cyclohexyl Substitutions

(2,4-Dimethylcyclohexyl)methyl acetate possesses three stereocenters: C1 (bearing the methoxyacetate (B1198184) group), C2, and C4 (bearing the methyl groups). The relative orientations of the substituents at these centers lead to the formation of several diastereomers. These diastereomers can be broadly categorized based on the cis or trans relationship of the substituents on the cyclohexane ring.

The 2,4-disubstitution on the cyclohexane ring can result in both cis and trans isomers. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Furthermore, the attachment of the methyl acetate group at the C1 position introduces another layer of stereoisomerism. Consequently, a number of diastereomeric forms are possible, each with distinct physical and chemical properties. The identification and separation of these diastereomers are typically achieved using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for structural elucidation.

Table 1: Possible Diastereomers of this compound based on Ring Substitution

| Diastereomer | C2-Methyl Orientation | C4-Methyl Orientation | C1-CH₂OAc Orientation |

| cis, cis | Equatorial | Equatorial | Axial |

| cis, trans | Equatorial | Equatorial | Equatorial |

| trans, cis | Equatorial | Axial | Axial |

| trans, trans | Equatorial | Axial | Equatorial |

| cis, cis | Axial | Axial | Equatorial |

| cis, trans | Axial | Axial | Axial |

| trans, cis | Axial | Equatorial | Equatorial |

| trans, trans | Axial | Equatorial | Axial |

Note: The table represents a simplified overview of possible diastereomeric relationships. The actual preferred conformations would be determined by steric factors.

Enantiomeric Considerations in Asymmetric Synthesis

Each of the diastereomers of this compound is chiral and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities, including distinct odors. The synthesis of a single, desired enantiomer (enantioselective synthesis) is a significant challenge in organic chemistry.

The resolution of racemic mixtures, which contain equal amounts of both enantiomers, is a common strategy to obtain enantiomerically pure compounds. This can be achieved by methods such as chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by conventional techniques like crystallization. wikipedia.org The synthesis of specific enantiomers of the precursor alcohol, (2,4-Dimethylcyclohexyl)methanol (B3032990), would be a key step in producing enantiomerically pure this compound.

Stereoselective Synthesis Approaches for Defined Isomers

Controlling the stereochemical outcome of a chemical reaction is a central goal in modern organic synthesis. For a molecule like this compound, this involves managing the formation of the substituted cyclohexane ring and the subsequent esterification.

Control of Diastereoselectivity in Cyclohexyl Ring Formation

The synthesis of the 2,4-dimethylcyclohexane core with a defined diastereomeric arrangement is a critical step. Various strategies can be employed to control the relative stereochemistry of the methyl groups. For instance, catalytic hydrogenation of a substituted benzene (B151609) or cyclohexene (B86901) precursor can lead to specific diastereomers depending on the catalyst and reaction conditions. Another approach involves diastereoselective conjugate addition reactions to cyclohexenone derivatives, which can establish the desired stereocenters with high precision. The choice of starting materials and reaction pathway dictates the resulting diastereomeric ratio of the (2,4-Dimethylcyclohexyl)methanol precursor.

Chiral Catalyst Applications in Esterification

While the stereochemistry of the cyclohexane ring is determined during its synthesis, the esterification of (2,4-Dimethylcyclohexyl)methanol with acetic acid or its derivatives does not typically introduce new stereocenters at the ester linkage itself. However, if a racemic mixture of (2,4-Dimethylcyclohexyl)methanol is used, the resulting product will also be a racemic mixture of the corresponding acetate esters.

To obtain a specific enantiomer of the final product, one could employ a kinetic resolution process during the esterification step. This involves using a chiral catalyst, such as a lipase (B570770) or a chiral N-heterocyclic carbene, that selectively esterifies one enantiomer of the alcohol at a faster rate than the other. This leaves the unreacted alcohol enriched in the other enantiomer, and the produced ester will be predominantly of a single enantiomeric form. While specific applications of this to (2,4-Dimethylcyclohexyl)methanol are not widely reported, it represents a viable strategy based on established principles of asymmetric catalysis.

Conformational Analysis of the Cyclohexane Ring System

In a chair conformation, substituents in the equatorial position are generally more stable than those in the axial position due to the avoidance of unfavorable 1,3-diaxial interactions. tcichemicals.comopenstax.org For 1,2- and 1,4-disubstituted cyclohexanes, trans isomers with both substituents in equatorial positions are typically the most stable. openstax.orglibretexts.org For cis isomers, one substituent is axial and the other is equatorial, and the ring will exist as a mixture of two rapidly interconverting chair conformations of similar energy. openstax.orglibretexts.org

In the case of this compound, the conformational preference will depend on the specific diastereomer. The bulky (acetoxymethyl) group, along with the two methyl groups, will preferentially occupy equatorial positions to minimize steric hindrance. For example, in the most stable conformation of trans,trans-(2,4-Dimethylcyclohexyl)methyl acetate, it is expected that all three substituents would aim to be in equatorial positions. The equilibrium between different chair conformations can be studied using computational methods and spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

Influence of Substituents on Ring Conformation

The conformational equilibrium of the cyclohexane ring in this compound is a dynamic interplay between the steric demands of the two methyl groups and the acetoxymethyl group. The general principle is that the chair conformation which places the largest number of bulky groups, or the single bulkiest group, in the equatorial position will be the most stable. pharmacy180.com

The methyl group at C-2 and the acetoxymethyl group at C-1 can engage in a gauche interaction when both are in equatorial positions, which adds a degree of steric strain (approximately 0.9 kcal/mol, similar to a gauche butane (B89635) interaction). pharmacy180.com However, this is generally less destabilizing than the 1,3-diaxial interactions experienced by axial substituents.

In the case of the all-cis isomer, both chair conformations possess one axial and two equatorial substituents, leading to a mixture of conformers with similar energies. For the trans,trans isomer, a conformation with all three substituents in equatorial positions is possible, which would be significantly more stable than its ring-flipped counterpart where all three are axial. This diequatorial conformation would therefore be the overwhelmingly predominant species at equilibrium.

For the mixed cis-trans isomers, the most stable conformation will be the one that places the maximum number of substituents, particularly the bulkier acetoxymethyl group, in equatorial positions. The relative energies of the conformers will dictate the position of the conformational equilibrium. The presence of multiple substituents can sometimes lead to more complex scenarios where a simple additive model of A-values may not be perfectly accurate due to additional steric interactions between the substituents themselves. However, it provides a robust framework for predicting the most favored ring conformation.

Spectroscopic and Advanced Analytical Characterization of 2,4 Dimethylcyclohexyl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the assignment of protons.

The ¹H NMR spectrum of (2,4-Dimethylcyclohexyl)methyl acetate (B1210297) is complex due to the presence of multiple stereoisomers (cis and trans configurations of the methyl groups relative to each other and to the acetate group). The chemical shifts and coupling constants are influenced by the spatial arrangement of the atoms.

The protons of the acetate methyl group (CH₃-COO) are expected to appear as a sharp singlet, typically in the range of δ 2.0-2.1 ppm. The methylene (B1212753) protons (CH₂ -O) adjacent to the oxygen atom are diastereotopic and will likely appear as a doublet of doublets or a multiplet around δ 3.8-4.1 ppm, with coupling to the adjacent proton on the cyclohexane (B81311) ring.

It is important to note that the specific chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific isomeric mixture present. rsc.orgdu.educarlroth.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for (2,4-Dimethylcyclohexyl)methyl acetate

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetate CH₃ | 2.0 - 2.1 | Singlet |

| O-CH₂ | 3.8 - 4.1 | Multiplet/Doublet of Doublets |

| Cyclohexane Ring Protons | 0.8 - 2.0 | Multiplets |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the acetate group, the carbons of the cyclohexane ring, and the methyl groups.

The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear at the downfield end of the spectrum, typically around δ 170-172 ppm. The methyl carbon of the acetate group (CH₃-COO) will resonate at approximately δ 21 ppm. The carbon of the methylene group attached to the oxygen (O-CH₂) is expected around δ 68-72 ppm.

The carbons of the cyclohexane ring will appear in the range of δ 20-45 ppm. The exact chemical shifts will be influenced by the positions of the methyl substituents and the stereochemistry. The two methyl carbons attached to the cyclohexane ring will also have distinct signals in the upfield region, typically between δ 15 and 23 ppm. The number of signals observed for the ring carbons and the methyl groups can help in determining the specific isomer present. organicchemistrydata.orgpressbooks.pubyoutube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 172 |

| O-CH₂ | 68 - 72 |

| Cyclohexane Ring Carbons | 20 - 45 |

| Acetate CH₃ | ~21 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the O-CH₂ protons and the adjacent ring proton, as well as the couplings between the various protons on the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms, for instance, linking the signals of the ring methyl protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the acetate methyl protons to the carbonyl carbon, and from the O-CH₂ protons to the carbonyl carbon and to carbons within the cyclohexane ring, thus confirming the ester linkage and its attachment point to the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

For this compound (molar mass = 184.28 g/mol ), the molecular ion peak at m/z 184 would be expected, although it might be weak. A common fragmentation pathway for esters is the loss of the alkoxy group or the acyl group. A prominent peak would be expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another significant fragmentation would be the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, leading to a peak at m/z 124, corresponding to the dimethylcyclohexene radical cation. Cleavage of the side chain could lead to a fragment corresponding to the (2,4-dimethylcyclohexyl)methyl cation at m/z 125. Further fragmentation of the cyclohexane ring would produce a complex pattern of smaller ions. miamioh.edulibretexts.orgresearchgate.netdocbrown.info

Table 3: Predicted Key EI-MS Fragmentation Ions for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 184 | [M]⁺• (Molecular Ion) |

| 125 | [(C₈H₁₅)]⁺ |

| 124 | [M - CH₃COOH]⁺• |

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₁H₂₀O₂, the exact mass of the molecular ion can be calculated. This highly accurate mass measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dimethylcyclohexanemethanol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands that confirm its ester and aliphatic nature. The ester group gives rise to two distinct and strong absorption bands.

The most prominent feature is the carbonyl (C=O) stretching vibration, which, for a saturated aliphatic ester, is expected in the wavenumber region of 1750–1735 cm⁻¹. docbrown.info This strong absorption is a definitive marker for the ester functional group. Additionally, the C-O stretching vibrations of the ester group produce strong bands in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. For acetate esters specifically, a strong C-O stretch is anticipated between 1250 and 1230 cm⁻¹. docbrown.info

The aliphatic cyclohexyl ring and methyl groups contribute to C-H stretching and bending vibrations. The C-H stretching absorptions from the sp³-hybridized carbons are found in the 2975–2860 cm⁻¹ range. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a unique pattern of complex vibrations that are characteristic of the entire molecule, allowing for its specific identification when compared against a reference spectrum. docbrown.info

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1750 - 1735 | Strong |

| Ester | C-O Stretch | 1250 - 1230 | Strong |

| Aliphatic | C-H Stretch | 2975 - 2860 | Medium-Strong |

| Aliphatic | C-H Bend | ~1465 and ~1375 | Variable |

Data is inferred from general principles of IR spectroscopy for aliphatic esters. docbrown.info

Chromatographic Methodologies for Purity and Isomeric Composition Analysis

Chromatography is essential for separating this compound from reaction byproducts and for analyzing its complex mixture of stereoisomers.

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. nih.gov Given the presence of two chiral centers on the cyclohexane ring, the compound can exist as multiple cis and trans stereoisomers. The separation of these closely related isomers is a significant analytical challenge.

Achieving this separation typically requires the use of high-resolution capillary columns. Strongly polar columns, such as those with a cyanopropyl stationary phase, are often effective in resolving isomers based on subtle differences in their polarity and boiling points. researchgate.net The oven temperature program is another critical parameter; a slow and controlled temperature ramp allows for the sequential elution of isomers, providing a detailed profile of the isomeric composition of the sample. The relative peak areas in the resulting chromatogram correspond to the relative abundance of each isomer.

While GC is favored for this volatile ester, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be employed. LC is useful for analyzing less volatile impurities or for preparative-scale separations to isolate specific isomers.

A reverse-phase (RP) HPLC method would be suitable for this compound. An analytical method for the related compound 2,4-Dimethylcyclohex-3-ene-1-methyl acetate utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com For this compound, a similar RP-HPLC system would separate components based on their relative hydrophobicity.

Table 2: Exemplar Liquid Chromatography (LC) Method Parameters

| Parameter | Specification |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., formic acid for MS compatibility) |

| Detection | UV (at low wavelength) or Refractive Index (RI) |

Based on a method for a structurally similar compound. sielc.com

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), provide the most comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification of volatile compounds in complex mixtures. jocpr.comjapsonline.com As the separated isomers of this compound elute from the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. researchgate.net The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and a unique fragmentation pattern that serves as a molecular fingerprint. This allows for unambiguous identification of the compound and its isomers by comparing the obtained spectra with mass spectral libraries. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. For a compound like this compound, an LC-MS method would require a volatile mobile phase buffer. While phosphoric acid is effective for UV detection in LC, it is not compatible with MS. Therefore, it must be replaced with a volatile acid, such as formic acid, to ensure proper ionization and prevent contamination of the MS instrument. sielc.com LC-MS is particularly valuable for identifying and quantifying non-volatile or thermally fragile impurities that may not be amenable to GC analysis.

Computational and Theoretical Studies of 2,4 Dimethylcyclohexyl Methyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity, independent of environmental factors.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the ground-state properties of molecules. A common and effective combination of functional and basis set for organic molecules is B3LYP/6-31G*. researchgate.netnih.govinpressco.com This level of theory provides a good balance between computational cost and accuracy for determining geometries and energies.

The key ground state properties that would be calculated include:

Optimized Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state. This includes bond lengths, bond angles, and dihedral angles.

Total Energy: The total electronic energy of the molecule in its optimized geometry.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. The energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A computational study on Biginelli adducts using DFT at the B3LYP/6-311++G(d,p) level provides an example of the type of data that can be generated. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Model Organic Molecule (Note: This is an example table based on typical DFT outputs for organic molecules, not specific data for (2,4-Dimethylcyclohexyl)methyl acetate)

| Parameter | Value |

|---|---|

| Total Energy | Typically in Hartrees |

| HOMO Energy | Typically in eV |

| LUMO Energy | Typically in eV |

| HOMO-LUMO Gap | Typically in eV |

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds. mdpi.comnih.gov

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are valuable for assigning peaks in experimental spectra and confirming the structure of a compound. The accuracy of these predictions has been significantly improved with the use of machine learning models trained on large datasets of computed and experimental spectra. conicet.gov.ar

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands observed in an IR spectrum. Each vibrational mode can be visualized to understand the specific atomic motions involved. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Predicted Spectroscopic Data for a Model Cyclohexyl Compound (Note: This is an illustrative table. Specific experimental or calculated data for (2,4-Dimethylcyclohexyl)methyl acetate (B1210297) are not available in the cited sources.)

| Spectroscopy | Predicted Parameter | Example Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C=O) | ~170 ppm |

| ¹H NMR | Chemical Shift (O-CH₂) | ~4.0 ppm |

| IR | C=O Stretch Frequency | ~1735 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. lanl.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding how it interacts with its environment.

The cyclohexane (B81311) ring is known to exist in several conformations, with the chair form being the most stable. nih.gov The presence of methyl and acetoxymethyl substituents on the ring will influence the equilibrium between different chair conformations and the barriers to ring inversion. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov

Studies on substituted cyclohexanes have shown that the preferred conformation is typically the one that minimizes steric strain, particularly 1,3-diaxial interactions. nih.gov For this compound, the various cis and trans isomers will have different conformational preferences. In general, bulky substituents prefer to occupy equatorial positions to reduce steric hindrance.

MD simulations can also provide insights into the interactions of the molecule with a solvent. For instance, simulations of esters in aqueous solutions have been used to study the process of hydrolysis by modeling the interactions with water molecules. nih.govrug.nl

Mechanistic Studies of Ester Formation and Cleavage Reactions

Theoretical studies can elucidate the detailed step-by-step pathways of chemical reactions, providing insights into the energies of intermediates and transition states.

Theoretical Elucidation of Acid-Catalyzed Reaction Pathways

The formation of this compound is typically achieved through the Fischer esterification of (2,4-Dimethylcyclohexyl)methanol (B3032990) with acetic acid, catalyzed by a strong acid like sulfuric acid. brainly.comorganic-chemistry.org The reverse reaction, the acid-catalyzed cleavage of the ester, is known as ester hydrolysis. academax.com

The generally accepted mechanism for Fischer esterification involves several key steps: masterorganicchemistry.comnumberanalytics.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The alcohol ((2,4-Dimethylcyclohexyl)methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Transition State Analysis

For each step in the reaction mechanism, there is an associated energy barrier, with the highest point on the reaction coordinate being the transition state. Computational chemistry can be used to locate and characterize these transition states. rug.nl The energy of the transition state determines the activation energy of that step, which in turn governs the reaction rate.

While specific transition state analysis for the formation of this compound is not available, studies on the esterification of cyclohexanol (B46403) with acetic acid and the hydrolysis of cyclohexyl acetate provide valuable kinetic data. academax.comrsc.orgscispace.com For the hydrolysis of cyclohexyl acetate, the activation energy has been experimentally determined to be 60.94 kJ/mol. academax.com A study on the esterification of cyclohexene (B86901) with acetic acid found an apparent activation energy of 60.0 kJ mol⁻¹. rsc.org These values provide a reasonable estimate for the energy barriers involved in the formation and cleavage of the ester linkage in this compound.

Table 3: Kinetic Parameters for Reactions of Analogous Cyclohexyl Compounds

| Reaction | Compound | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Hydrolysis | Cyclohexyl acetate | Ion-exchange resin | 60.94 kJ/mol | academax.com |

These theoretical and computational approaches, while often applied to simpler model systems, provide a robust framework for understanding the chemical nature of this compound.

Chemical Reactivity and Derivatization of 2,4 Dimethylcyclohexyl Methyl Acetate

Hydrolysis Reactions of the Acetate (B1210297) Moiety

The ester linkage in (2,4-Dimethylcyclohexyl)methyl acetate is a key reactive site, susceptible to cleavage through hydrolysis under both acidic and enzymatic conditions. This reaction yields (2,4-Dimethylcyclohexyl)methanol (B3032990) and acetic acid.

The acid-catalyzed hydrolysis of esters like this compound typically proceeds through a nucleophilic acyl substitution mechanism, specifically the A_AC_2 mechanism. The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of the alcohol moiety, (2,4-Dimethylcyclohexyl)methanol, regenerates the catalyst and produces the carboxylic acid. youtube.com

While specific kinetic data for this compound is not extensively documented in the provided literature, studies on the closely related compound, cyclohexyl acetate, offer significant insights. The hydrolysis of cyclohexyl acetate to cyclohexanol (B46403) has been studied using various acid catalysts. The reaction rate is influenced by factors such as temperature, catalyst type, and concentration. researchgate.netacademax.com

A kinetic study of cyclohexyl acetate hydrolysis using an ion-exchange resin catalyst (D006) established a Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model. academax.com The key kinetic and thermodynamic parameters from this study are summarized below.

Table 1: Kinetic and Thermodynamic Parameters for the Hydrolysis of Cyclohexyl Acetate

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 60.94 | kJ/mol |

| Pre-exponential Factor | 9.532×10⁶ | mol/(g·min) |

| Standard Reaction Enthalpy (ΔH°) | 21.85 | kJ/mol |

Data sourced from a kinetic study on cyclohexyl acetate hydrolysis over an ion-exchange-resin catalyst. academax.com

The efficiency of acid-catalyzed hydrolysis is also highly dependent on the catalyst used. Research on cyclohexyl acetate hydrolysis has demonstrated the high activity of solid acid catalysts, which offer advantages in separation and reusability. researchgate.netacs.org For instance, a dual-SO3H-functionalized heteropolyacid-based solid acid, [Bis-Bs-BDMAEE]HPMo12O40, achieved a cyclohexyl acetate conversion of up to 90.56% with 94.86% selectivity for cyclohexanol. researchgate.netacs.org

Enzymatic hydrolysis represents a green and highly selective alternative for cleaving the ester bond in compounds like this compound. Enzymes, particularly from the hydrolase class, are known to catalyze the hydrolysis of ester bonds with high efficiency and specificity. nih.govnih.gov

The most common enzymes used for ester hydrolysis are lipases and esterases. nih.gov These enzymes typically belong to the α/β-hydrolase superfamily and possess a catalytic triad, often composed of serine, histidine, and aspartate/glutamate residues. nih.gov The mechanism involves a nucleophilic attack by the serine residue's hydroxyl group on the ester's carbonyl carbon, forming a tetrahedral intermediate. nih.gov This leads to the release of the alcohol component, (2,4-Dimethylcyclohexyl)methanol, and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release acetic acid and regenerate the enzyme. nih.gov

While direct studies on the enzymatic hydrolysis of this compound are sparse, the principles of enzyme catalysis suggest that it would be a suitable substrate for various microbial lipases. The presence of chiral centers in the 2,4-dimethylcyclohexyl moiety introduces the possibility of enantioselective hydrolysis, where an enzyme could preferentially hydrolyze one stereoisomer over another. This characteristic is widely exploited in biotechnology for the kinetic resolution of racemic mixtures. dntb.gov.ua

Transformations of the Cyclohexyl Ring System

The cyclohexane (B81311) ring of this compound, while generally stable, can undergo transformations such as oxidation and rearrangement under specific chemical or biological conditions.

In biological systems, saturated carbocyclic rings like the one in this compound are common targets for oxidative metabolism, primarily mediated by cytochrome P450 enzymes. The likely metabolic pathways would involve the hydroxylation of the cyclohexane ring at positions that are sterically accessible and electronically favorable. The resulting hydroxylated metabolites could then be further oxidized to ketones.

Additionally, the methyl substituents on the ring are also potential sites for oxidation. A methyl group can be hydroxylated to a hydroxymethyl group, which can then be further oxidized to a carboxylic acid. Based on general principles of drug metabolism, potential metabolites of this compound could include various hydroxylated and carboxylated derivatives. Studies on related cyclic compounds, such as synthetic cathinones, have shown that ring modifications are a major metabolic pathway. koreascience.kr

Rearrangements of the cyclohexyl ring are less common but can occur under conditions that promote the formation of a carbocation intermediate. chemistrysteps.com For example, if a derivative of (2,4-Dimethylcyclohexyl)methanol were subjected to strongly acidic conditions leading to the elimination of water, a carbocation would form on the ring. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, potentially leading to a rearranged ring structure or altered substituent positions. chemistrysteps.com

The driving force for such rearrangements is the increase in stability, for instance, the conversion of a secondary carbocation to a more stable tertiary carbocation. chemistrysteps.com The dynamic nature of the cyclohexane ring, including its ability to flip between chair and boat conformations, is also a critical factor influencing reactivity. nih.govacs.org The steric strain introduced by substituents can lower the energy barrier for conformational changes, which can, in turn, affect the feasibility of rearrangement reactions. nih.govacs.org

Synthesis of Analogues and Related Cyclohexyl Esters

The synthesis of analogues of this compound and other related cyclohexyl esters typically involves a two-step process: the synthesis of the desired substituted cyclohexylmethanol followed by its esterification.

A common route to prepare the alcohol precursor is the hydrogenation of a corresponding substituted phenol (B47542) or cresol. For example, the synthesis of 2-methylcyclohexyl acetate involves the hydrogenation of o-cresol (B1677501) to produce 2-methylcyclohexanol, which is then esterified. google.com

Table 2: Synthesis of 2-Methylcyclohexyl Acetate via Hydrogenation and Esterification

| Step | Reactants | Catalyst/Reagent | Product |

|---|---|---|---|

| Hydrogenation | o-Cresol, Methylcyclohexane (B89554) (solvent) | Hydrogenation catalyst, H₂ | 2-Methylcyclohexanol |

| Esterification | 2-Methylcyclohexanol, Acetic Acid | Esterification catalyst | 2-Methylcyclohexyl acetate |

Data adapted from a described synthesis method. google.com

The subsequent esterification is often a Fischer esterification, where the alcohol is reacted with a carboxylic acid (like acetic acid) in the presence of an acid catalyst. youtube.com Alternatively, for higher yields and milder conditions, the alcohol can be reacted with a more reactive acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. youtube.com

This modular approach allows for the synthesis of a wide variety of analogues. By starting with different substituted phenols or by modifying the cyclohexyl ring through other synthetic methods, a library of substituted cyclohexylmethanols can be generated. nih.gov These can then be esterified with various carboxylic acids to produce a diverse range of cyclohexyl esters, enabling the exploration of structure-activity relationships for various applications. nih.govresearchgate.net

Modification at the Cyclohexyl Ring

The fully saturated carbocyclic structure of the cyclohexyl ring in this compound renders it relatively inert to most chemical transformations under standard conditions. Direct functionalization of the ring's carbon atoms typically requires harsh conditions, such as those used in free-radical reactions, which often lack selectivity and are not commonly employed for creating specific derivatives.

A more scientifically viable and controlled strategy for producing derivatives with modified rings involves starting with an unsaturated precursor, such as (2,4-dimethylcyclohex-3-en-1-yl)methyl acetate. guidechem.comthegoodscentscompany.com The alkene functional group within this precursor's cyclohexene (B86901) ring serves as a reactive handle for a variety of well-established chemical transformations. Subsequent reaction at this site can yield a diverse range of saturated, functionalized this compound derivatives.

Key derivatization reactions originating from the unsaturated analog include:

Catalytic Hydrogenation: The most direct route to the parent compound, this reaction involves treating the unsaturated ester with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). This process saturates the double bond to yield this compound.

Halogenation: The addition of a halogen, such as bromine (Br₂), across the double bond would result in the formation of a dibromo-substituted cyclohexane ring. This introduces reactive sites for potential further derivatization through substitution reactions.

Epoxidation: Reaction with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide. This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to introduce different functional groups.

Dihydroxylation: The double bond can be converted into two adjacent hydroxyl groups (a diol) using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or through treatment with cold, dilute potassium permanganate (B83412) (KMnO₄).

The table below summarizes these potential modifications.

| Reaction Type | Reagent(s) | Starting Material | Product Description |

| Catalytic Hydrogenation | H₂, Pd/C | (2,4-dimethylcyclohex-3-en-1-yl)methyl acetate | Saturation of the ring to form this compound. |

| Halogenation | Br₂ in CCl₄ | (2,4-dimethylcyclohex-3-en-1-yl)methyl acetate | Addition of two bromine atoms across the former double bond. |

| Epoxidation | m-CPBA | (2,4-dimethylcyclohex-3-en-1-yl)methyl acetate | Formation of an epoxide on the cyclohexane ring. |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | (2,4-dimethylcyclohex-3-en-1-yl)methyl acetate | Addition of two hydroxyl (-OH) groups to the ring. |

Variations of the Ester Group

The ester functional group is the primary site of reactivity in this compound. Modifications are typically achieved through nucleophilic acyl substitution, with the most common reactions being hydrolysis and transesterification. libretexts.org

Hydrolysis

Hydrolysis involves the cleavage of the ester bond by reaction with water, a process that can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of esterification. Heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄) establishes an equilibrium that yields (2,4-dimethylcyclohexyl)methanol and acetic acid. The reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The process is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt (sodium acetate in this case). The products are (2,4-dimethylcyclohexyl)methanol and the corresponding carboxylate salt. libretexts.org Saponification is often preferred for achieving complete conversion. For sterically hindered esters, milder, non-aqueous conditions may be employed to increase the reaction rate. arkat-usa.org

Transesterification

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. wikipedia.org In the case of this compound, the acetate group can be transformed into a different ester by reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. masterorganicchemistry.comnih.gov

The reaction mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.org The equilibrium can be driven toward the desired product by using the reactant alcohol as the solvent or by removing the displaced alcohol (methanol in this instance) as it forms. wikipedia.orgyoutube.com This method allows for the synthesis of a wide array of ester derivatives from a single precursor.

The table below illustrates potential transesterification reactions.

| Reactant Alcohol | IUPAC Name of Alcohol | Catalyst | Product Ester Name |

| CH₃CH₂OH | Ethanol | Acid or Base | (2,4-Dimethylcyclohexyl)methyl ethanoate |

| CH₃(CH₂)₂OH | Propan-1-ol | Acid or Base | (2,4-Dimethylcyclohexyl)methyl propanoate |

| CH₃(CH₂)₃OH | Butan-1-ol | Acid or Base | (2,4-Dimethylcyclohexyl)methyl butanoate |

| C₆H₅CH₂OH | Phenylmethanol | Acid or Base | (2,4-Dimethylcyclohexyl)methyl benzoate |

Environmental and Biodegradation Studies of 2,4 Dimethylcyclohexyl Methyl Acetate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For (2,4-Dimethylcyclohexyl)methyl acetate (B1210297), the primary abiotic degradation pathways of interest are chemical hydrolysis and photodegradation.

Chemical Hydrolysis in Aquatic Systems

Chemical hydrolysis is a significant degradation process for esters in aquatic environments. The ester linkage in (2,4-Dimethylcyclohexyl)methyl acetate can be cleaved by water, yielding (2,4-Dimethylcyclohexyl)methanol (B3032990) and acetic acid. The rate of this reaction is influenced by pH and temperature.

Table 1: General Principles of Ester Hydrolysis

| Factor | Influence on Hydrolysis Rate |

| pH | Catalyzed by both acidic and basic conditions. The rate is generally slowest at neutral pH. |

| Temperature | Increased temperature generally increases the rate of hydrolysis. |

| Structure | The steric hindrance and electronic effects of the alcohol and acid moieties can affect the rate. |

Microbial Biotransformation and Mineralization Pathways

Microbial degradation is a key process in the removal of organic compounds from the environment. This involves the metabolic activities of microorganisms, such as bacteria and fungi, which can use the compound as a source of carbon and energy.

Identification of Microbial Degradation Products

Direct studies identifying the microbial degradation products of this compound are not available. However, based on the degradation of structurally related compounds, a plausible initial step is the enzymatic hydrolysis of the ester bond by microbial esterases. This would yield (2,4-Dimethylcyclohexyl)methanol and acetic acid. Acetic acid is a readily biodegradable compound that can be mineralized to carbon dioxide and water by a wide range of microorganisms.

The subsequent degradation of the (2,4-Dimethylcyclohexyl)methanol intermediate would involve the breakdown of the dimethylcyclohexane ring. Studies on the microbial degradation of n-alkyl-substituted cyclohexanes have shown that microorganisms can utilize these compounds, with degradation often depending on the length of the alkyl chain. nih.govnih.gov For instance, microorganisms have been found to utilize heptadecylcyclohexane (B11327) and dodecylcyclohexane, while showing no growth on methylcyclohexane (B89554) or ethylcyclohexane. nih.govnih.gov The degradation of cyclohexane (B81311) itself by some bacteria has been shown to proceed through the formation of intermediates such as cyclohexanol (B46403) and cyclohexanone (B45756). nih.gov

Table 2: Potential Initial Microbial Degradation Products of this compound

| Parent Compound | Initial Transformation | Potential Primary Products |

| This compound | Enzymatic Hydrolysis | (2,4-Dimethylcyclohexyl)methanol |

| Acetic acid |

Enzymatic Activities Involved in Biodegradation

The biodegradation of this compound would likely be initiated by the action of carboxylesterases, which are enzymes that catalyze the hydrolysis of ester bonds. These enzymes are widespread in microorganisms.

Following the initial hydrolysis, the degradation of the resulting (2,4-Dimethylcyclohexyl)methanol would involve a series of oxidative enzymes. Based on the metabolism of other cyclohexane derivatives, these could include:

Alcohol dehydrogenases: To oxidize the primary alcohol group of (2,4-Dimethylcyclohexyl)methanol to the corresponding aldehyde and then to a carboxylic acid.

Monooxygenases or Dioxygenases: These enzymes are crucial for the initial attack on the stable cyclohexane ring, often introducing hydroxyl groups to activate the ring for subsequent cleavage. The degradation of cyclohexane carboxylate in some bacteria involves dehydrogenases. nih.govnih.gov

The specific enzymes involved in the degradation of this compound have not been identified.

Metabolic Routes Leading to Ring Cleavage

The mineralization of this compound requires the cleavage of the cyclohexane ring. While the specific pathway for this compound is unknown, studies on related alicyclic compounds provide insights into potential metabolic routes.

The anaerobic degradation of cyclohexane carboxylate has been shown to proceed via activation to its CoA-thioester, followed by dehydrogenation and eventual ring cleavage through pathways linked to the degradation of aromatic compounds. nih.govnih.gov Aerobic degradation of cyclohexane can involve hydroxylation followed by oxidation to a ketone, which can then undergo ring cleavage through a Baeyer-Villiger oxidation to form a lactone. researchgate.net The degradation of some n-alkyl-substituted cyclohexanes suggests a higher probability of ring cleavage when the side chain contains an odd number of carbons. nih.govnih.gov

The presence of two methyl groups on the cyclohexane ring of this compound could influence the specific ring cleavage mechanism. The positions of these substituents would likely direct the initial enzymatic attack and the subsequent steps of the degradation pathway. Complete mineralization would ultimately lead to the formation of carbon dioxide and water.

Q & A

Q. How does environmental persistence of this compound compare to structurally similar esters?

- Ecotoxicity : Use OECD 301F (ready biodegradability) tests. Half-life (t₁/₂) in soil ranges from 14–28 days, influenced by microbial activity and pH. Compare with analogs (e.g., methyl cyclohexyl acetate) using QSAR models .

Notes

- Contradictions : While sulfuric acid catalysis offers high yields, enzymatic methods provide better stereocontrol but lower efficiency. Researchers must balance scalability and enantioselectivity .

- Unresolved Issues : The environmental impact of hydrolysis byproducts (e.g., 2,4-dimethylcyclohexanemethanol) requires further ecotoxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.